

The Nitric Oxide Donor DETA-NO: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Deta-NO*
Cat. No.: *B1240627*

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nitric oxide (NO) donor, **DETA-NO** (also known as diethylenetriamine NONOate or NOC-18). It details its chemical properties, including molecular weight and formula, and explores its mechanism of action as a slow-releasing NO agent. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its application in in vitro studies, including solution preparation, quantification of nitric oxide release, and assessment of cellular apoptosis. Furthermore, this guide illustrates the primary signaling pathway of **DETA-NO** and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in pharmacology, cell biology, and drug development.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO gas makes its direct administration challenging. Nitric oxide donors, such as the class of diazeniumdiolates (NONOates), provide a reliable method

for the controlled release of NO in experimental settings. **DETA-NO** is a well-characterized NONOate that spontaneously decomposes in aqueous solutions at physiological pH and temperature to release nitric oxide with a relatively long half-life, making it a valuable tool for studying the prolonged effects of NO.

Chemical and Physical Properties of DETA-NO

DETA-NO is a synthetic compound that serves as a reliable source of exogenous nitric oxide. Its fundamental chemical and physical properties are summarized below.

Property	Value	References
Molecular Formula	C ₄ H ₁₃ N ₅ O ₂	[1][2][3][4][5][6]
Molecular Weight	163.18 g/mol	[1][4][5]
Appearance	White to off-white solid	[7]
Purity	≥95% to >98%	[1][2][3]
CAS Number	146724-94-9	[1][2][3][4][5]
Solubility	Soluble in water (>20 mg/mL)	[4]
Half-life (t _{1/2})	~20 hours at 37°C, pH 7.4	[3][7]
	~56 hours at 22-25°C, pH 7.4	[3][7]

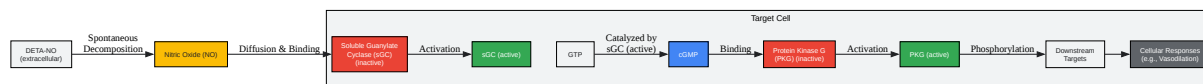
Mechanism of Action and Signaling Pathway

DETA-NO functions as a nitric oxide donor through spontaneous, pH-dependent decomposition in aqueous solutions. Upon dissolution, it releases two moles of NO per mole of the parent compound. The liberated NO can then diffuse across cell membranes to elicit its biological effects, primarily through the canonical NO/cGMP signaling pathway.

The NO/cGMP Signaling Pathway

The most well-characterized signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC). This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein

kinase (PKG). PKG then phosphorylates various downstream targets, resulting in a range of cellular responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of gene expression.



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Figure 1: The canonical **DETA-NO** signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of **DETA-NO** in a research setting.

Preparation of **DETA-NO** Stock and Working Solutions

Materials:

- **DETA-NO** solid
- 0.01 M NaOH
- Sterile, deionized water or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol for Stock Solution (e.g., 100 mM):

- Due to the pH-dependent decomposition of **DETA-NO**, stock solutions should be prepared in a basic solution to inhibit premature NO release.
- Weigh the appropriate amount of **DETA-NO** solid in a sterile tube. For a 100 mM stock solution, this would be 16.32 mg per 1 mL of solvent.
- Add the desired volume of cold 0.01 M NaOH.
- Vortex briefly until the solid is completely dissolved.
- It is recommended to prepare fresh stock solutions for each experiment. However, for short-term storage, aliquots can be stored at -80°C. Thaw on ice immediately before use.

Protocol for Working Solution:

- Dilute the stock solution to the desired final concentration in your experimental medium (e.g., cell culture medium or buffer at pH 7.4).
- The dilution into a neutral pH buffer will initiate the release of NO.
- Use the working solution immediately after preparation.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a common colorimetric method to indirectly quantify NO by measuring its stable breakdown product, nitrite (NO_2^-).

Materials:

- Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in an acidic solution; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well microplate
- Microplate reader (540-570 nm)

- Sample supernatants (e.g., from cell cultures treated with **DETA-NO**)

Protocol:

- Standard Curve Preparation:
 - Prepare a series of sodium nitrite standards (e.g., 0-100 μM) in the same medium as your samples.
 - Add 50 μL of each standard to separate wells of a 96-well plate.
- Sample Preparation:
 - Add 50 μL of your sample supernatants to separate wells.
- Griess Reaction:
 - Add 50 μL of Griess Reagent Solution A to all standard and sample wells.
 - Incubate for 5-10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent Solution B to all wells.
 - Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
- Measurement:
 - Read the absorbance at 540-570 nm using a microplate reader.
- Quantification:
 - Subtract the absorbance of the blank (0 μM standard) from all readings.
 - Plot the absorbance of the standards versus their concentrations to generate a standard curve.
 - Determine the nitrite concentration in your samples from the standard curve.

Assessment of Apoptosis using Annexin V Staining

Annexin V staining is a common method to detect early apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

- Cells treated with **DETA-NO**
- Annexin V-FITC (or other fluorophore conjugate)
- Propidium Iodide (PI) or 7-AAD (for distinguishing necrotic cells)
- 1X Binding Buffer
- Flow cytometer or fluorescence microscope

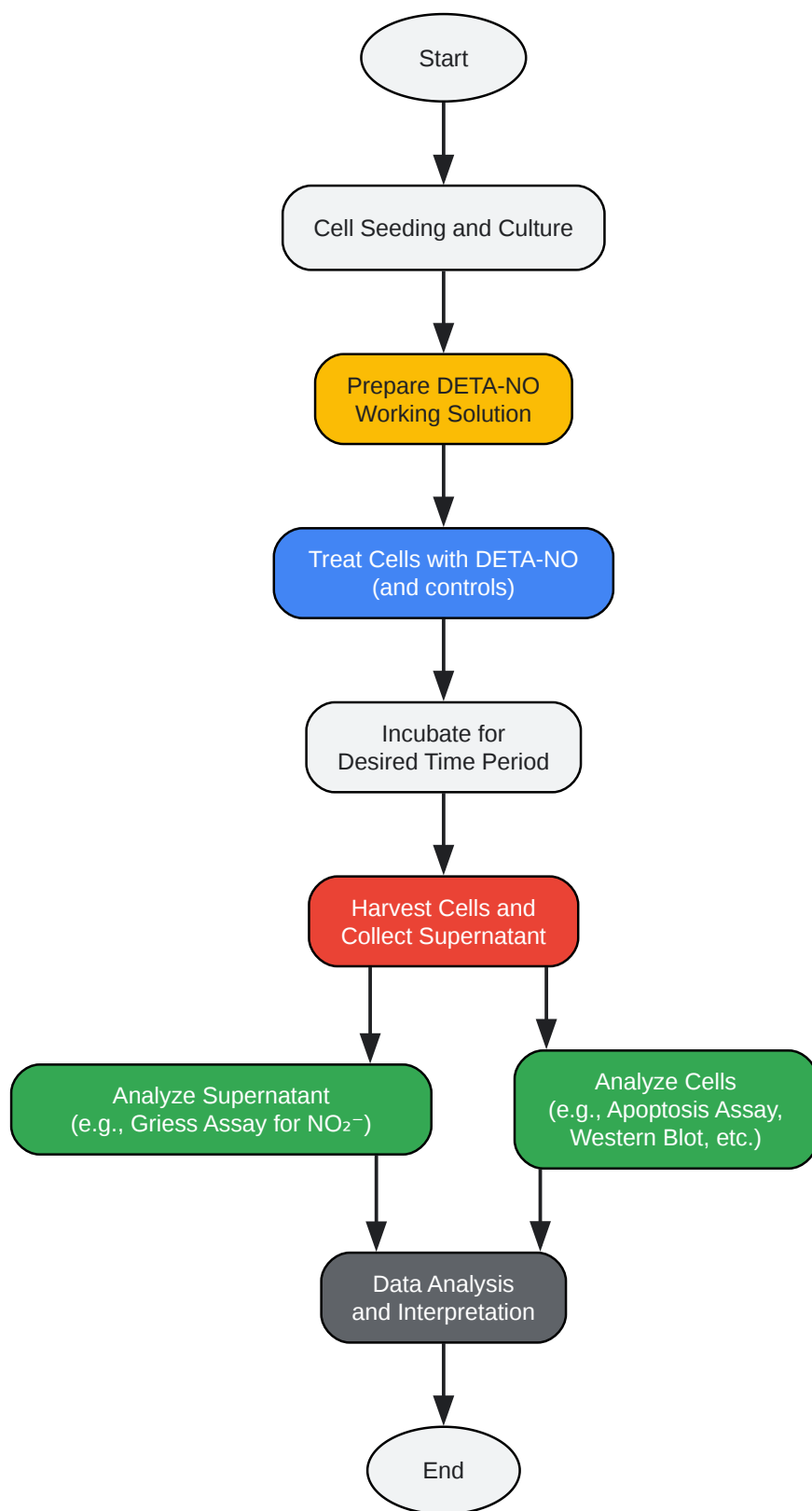
Protocol:

- Induce apoptosis in your cell culture by treating with the desired concentration of **DETA-NO** for a specified time. Include untreated and positive controls.
- Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
- Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently mix and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each sample.
- Analyze the cells by flow cytometry within one hour.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment using **DETA-NO** to investigate its effects on a specific cell line.



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Figure 2: A generalized experimental workflow.

Conclusion

DETA-NO is a versatile and widely used nitric oxide donor with a slow and predictable release profile, making it an invaluable tool for investigating the long-term biological effects of nitric oxide. This guide provides essential technical information, including its physicochemical properties, mechanism of action, and detailed experimental protocols. The structured data tables and workflow diagrams are intended to facilitate the design and execution of robust and reproducible experiments for researchers in various fields of biomedical science. As with any potent biological effector, careful consideration of concentration, timing, and appropriate controls is paramount for the accurate interpretation of experimental results.

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References

- [1. resources.rndsystems.com](https://resources.rndsystems.com) [resources.rndsystems.com]
- [2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC](https://pubmed.ncbi.nlm.nih.gov/11111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11111111/)]
- [3. Protocol Griess Test](https://www.protocols.io/) [[protocols.io](https://www.protocols.io/)]
- [4. himedialabs.com](https://www.himedialabs.com/) [[himedialabs.com](https://www.himedialabs.com/)]
- [5. biotech.illinois.edu](https://www.biotech.illinois.edu/) [[biotech.illinois.edu](https://www.biotech.illinois.edu/)]
- [6. researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- [7. merckmillipore.com](https://www.merckmillipore.com/) [[merckmillipore.com](https://www.merckmillipore.com/)]
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